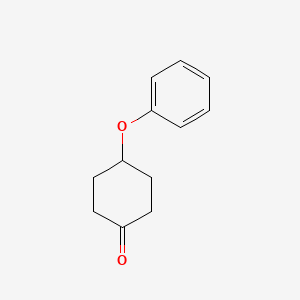

4-Phenoxycyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZLGMLLNNTZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxycyclohexanone

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of 4-phenoxycyclohexanone, a valuable intermediate in medicinal chemistry. The methodologies presented are grounded in established organic chemistry principles, ensuring both reliability and reproducibility.

Strategic Importance in Medicinal Chemistry

This compound is a bifunctional molecule incorporating a rigid cyclohexanone core and a phenoxy ether moiety. This structural combination makes it a versatile scaffold in drug discovery. The ketone functionality allows for a variety of subsequent chemical transformations, such as reductive amination, aldol condensations, or Grignard reactions, enabling the synthesis of diverse compound libraries. The phenoxy group is a common feature in many biologically active molecules, often contributing to favorable pharmacokinetic properties and target engagement. Its strategic use can lead to the development of novel therapeutic agents by exploring new chemical space.[1]

Synthetic Pathways: A Comparative Analysis

The formation of the ether linkage in this compound is the key synthetic challenge. Two primary strategies are predominantly employed: the Williamson Ether Synthesis and the Mitsunobu Reaction.

-

Williamson Ether Synthesis : This classical method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate via an SN2 mechanism.[2] For this compound, this translates to reacting sodium phenoxide (the nucleophile) with a cyclohexanone bearing a good leaving group at the 4-position (the electrophile), such as 4-chlorocyclohexanone or 4-tosyloxycyclohexanone. This method is robust, cost-effective, and widely used in both laboratory and industrial settings.[2][3] The reaction works best with primary and secondary alkyl halides; tertiary halides tend to undergo elimination.[3]

-

Mitsunobu Reaction : This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] In this context, 4-hydroxycyclohexanone would be reacted with phenol. The key advantage of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, which is crucial for synthesizing specific stereoisomers from chiral alcohols.[6] However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[7]

For the purposes of this guide, we will focus on the Williamson Ether Synthesis due to its straightforward procedure, favorable atom economy, and simpler purification process.

Detailed Synthetic Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from phenol and 4-chlorocyclohexanone. The causality behind this choice is the commercial availability of the starting materials and the reliability of the SN2 reaction under these conditions.

Reaction Scheme

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to 4-Phenoxycyclohexanone: Properties, Synthesis, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxycyclohexanone is a bifunctional organic molecule incorporating a reactive ketone group within a cyclohexyl ring and a stable phenoxy moiety. This unique combination of a flexible alicyclic core and an aromatic ether appendage positions it as a compound of significant interest, particularly within the realm of medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains somewhat elusive in publicly accessible literature, its structural components are well-characterized "privileged scaffolds" in drug discovery. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines logical synthetic pathways, discusses its expected chemical reactivity, and explores its potential as a valuable building block for the development of novel therapeutic agents.

Introduction: The Structural Significance of this compound

The cyclohexanone ring is a versatile scaffold in organic synthesis, offering multiple points for functionalization and stereochemical control. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs and analgesics.[1] The presence of the ketone functionality provides a handle for a multitude of chemical transformations, such as nucleophilic additions, reductions, and condensations.

Complementing the alicyclic core is the phenoxy group, a common motif in numerous approved drugs.[2][3][4] The ether linkage is generally stable under physiological conditions, and the aromatic ring can engage in crucial π-π stacking and hydrophobic interactions with biological targets. The oxygen atom of the ether can also act as a hydrogen bond acceptor.[2] The amalgamation of these two key structural features in this compound (Figure 1) suggests a molecule with considerable potential for generating diverse and biologically active derivatives.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available. However, based on its structure and data from chemical suppliers, we can summarize its known and predicted properties.

| Property | Value | Source |

| CAS Number | 161194-41-8 | [5][6][7] |

| Molecular Formula | C₁₂H₁₄O₂ | [6][7] |

| Molecular Weight | 190.24 g/mol | [6][7] |

| Appearance | Solid | |

| Melting Point | Not reported (predicted to be a low to medium melting solid) | - |

| Boiling Point | Not reported (predicted to be high due to molecular weight and polarity) | - |

| Solubility | Predicted to be soluble in organic solvents like chloroform and methanol. | - |

| Purity (Commercial) | 95% - 97% | |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a logical and well-established method would be the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

A plausible synthetic route would start from 4-hydroxycyclohexanone and phenol.

Figure 2: Proposed Williamson Ether Synthesis of this compound.

Experimental Protocol (Proposed):

-

Phenoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a slight excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0°C to deprotonate the phenol and form the sodium or potassium phenoxide. Stir the mixture until the evolution of hydrogen gas ceases (if using NaH) or for a sufficient time to ensure complete deprotonation.

-

Nucleophilic Substitution: To the solution of the phenoxide, add a solution of 4-hydroxycyclohexanone (or more likely, a derivative where the hydroxyl group has been converted to a better leaving group, such as a tosylate or mesylate, for improved reactivity) in the same solvent, dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive strong base (like NaH) with atmospheric moisture and oxygen.

-

Aprotic Solvent: Solvents like THF and DMF are polar enough to dissolve the reactants but do not have acidic protons that would quench the base.

-

Conversion to Tosylate/Mesylate: The hydroxyl group of 4-hydroxycyclohexanone is a poor leaving group. Converting it to a tosylate or mesylate significantly enhances its leaving group ability, facilitating the Sₙ2 reaction.[8]

-

Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the ether.

-

Ketone Reactivity: The carbonyl group is electrophilic and susceptible to attack by nucleophiles. Expected reactions include:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield 4-phenoxycyclohexanol.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group to a carbon-carbon double bond.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will form tertiary alcohols.

-

Formation of Imines and Enamines: Condensation with primary or secondary amines, respectively.[9]

-

-

Ether Reactivity: The phenoxy group is generally stable. The ether linkage can be cleaved under harsh acidic conditions (e.g., strong hydrohalic acids like HBr or HI), but this is typically a difficult reaction for aryl ethers.[10]

-

Alpha-Carbon Chemistry: The protons on the carbons alpha to the ketone (positions 3 and 5) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the cyclohexanone ring.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals corresponding to the protons on the phenyl ring would appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The protons para to the ether linkage would be the most upfield, while the ortho protons would be slightly more downfield, and the meta protons the most downfield of the aromatic signals.

-

Cyclohexyl Protons: The protons on the cyclohexyl ring would appear in the upfield region. The proton at C4 (methine proton) would be deshielded by the adjacent oxygen and would likely appear as a multiplet around δ 4.5-5.0 ppm. The protons alpha to the carbonyl group (at C2 and C6) would be deshielded and appear as multiplets around δ 2.2-2.6 ppm. The remaining protons at C3 and C5 would appear as multiplets further upfield.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon would be observed in the highly downfield region, typically around δ 208-212 ppm.

-

Aromatic Carbons: Signals for the carbons of the phenyl ring would appear in the aromatic region (δ 115-160 ppm). The carbon attached to the ether oxygen (ipso-carbon) would be the most downfield in this region.

-

Cyclohexyl Carbons: The carbon at C4, attached to the ether oxygen, would be significantly deshielded and appear around δ 70-80 ppm. The carbons alpha to the carbonyl (C2 and C6) would be in the range of δ 40-50 ppm. The remaining carbons (C3 and C5) would be further upfield.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone would be expected in the region of 1710-1720 cm⁻¹.

-

C-O-C Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching vibration would be present, typically in the range of 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).

-

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage alpha to the carbonyl group and cleavage of the ether bond. A prominent fragment corresponding to the phenoxy cation (m/z = 93) or the cyclohexanone radical cation after loss of the phenoxy group would be expected.

Applications in Medicinal Chemistry and Drug Development

The true potential of this compound lies in its utility as a scaffold for the synthesis of novel drug candidates. Both the cyclohexanone and phenoxy ether motifs are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.

Figure 3: Potential avenues for medicinal chemistry exploration starting from the this compound scaffold.

-

Anti-inflammatory and Anticancer Activity: Diarylidenecyclohexanone derivatives have been synthesized and shown to possess significant anti-inflammatory and cytotoxic properties.[11][12] this compound provides a key starting material for the synthesis of analogous compounds where one of the aryl groups is a phenoxy moiety.

-

Central Nervous System (CNS) Activity: The phenoxy group is a component of many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors makes it a valuable pharmacophore. Derivatives of this compound could be explored for their potential as novel agents for treating neurological disorders.

-

Antimicrobial Agents: The cyclohexanone scaffold has been utilized in the development of antimicrobial compounds. By modifying the this compound core, it may be possible to develop new classes of antibiotics or antifungal agents.

Safety and Handling

Based on available safety data for similar compounds and supplier information, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a molecule with considerable untapped potential. While a comprehensive experimental characterization is still needed, its constituent parts—the cyclohexanone ring and the phenoxy group—are well-established pharmacophores in medicinal chemistry. This guide has provided a framework for understanding its fundamental properties, plausible synthetic routes, and expected reactivity. The true value of this compound will likely be realized through its use as a versatile building block in the design and synthesis of novel, biologically active compounds for a range of therapeutic applications. Further research into this intriguing molecule is warranted to fully explore its potential in drug discovery and materials science.

References

-

Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health. [Link]

-

Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. [Link]

-

Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. [Link]

-

Synthesis of novel diarylidenecyclohexanone derivatives. ResearchGate. [Link]

-

Aldehydes and Ketones. Michigan State University Chemistry. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

Experiment 06 Williamson Ether Synthesis. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

-

Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. RSC Publishing. [Link]

-

Phenol ether. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

9.8: Reactions of Ethers. Chemistry LibreTexts. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

-

Radical scavenging activity and cytotoxicity of phenethyl ether and cinnamic amide derivatives. PubMed. [Link]

-

4-Hydroxycyclohexanone | C6H10O2 | CID 543706. PubChem. [Link]

-

The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. This compound | 161194-41-8 [chemicalbook.com]

- 6. 161194-41-8|this compound|BLD Pharm [bldpharm.com]

- 7. 161194-41-8 CAS Manufactory [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

4-Phenoxycyclohexanone spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectral Data of 4-Phenoxycyclohexanone

A Note on Data Unavailability and Predictive Analysis

Molecular Structure and Analysis

This compound is a bifunctional molecule featuring a cyclohexanone ring substituted at the 4-position with a phenoxy group. This structure combines the features of an aliphatic ketone and an aromatic ether. Understanding the electronic and steric environment of each atom is fundamental to predicting its spectral behavior.

The carbonyl group (C=O) is a strong electron-withdrawing group, significantly influencing the chemical environment of the adjacent α-protons and carbons. The phenoxy group (-O-Ph) introduces an ether linkage and an aromatic ring. The ether oxygen is electronegative, affecting the C4 carbon and its attached proton. The aromatic ring provides a distinct set of signals in both NMR and IR spectroscopy.

For clarity in the following sections, the atoms are numbered as shown in the diagram below.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain high-quality spectral data for this compound, standardized and validated protocols are essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

Figure 3: Workflow for NMR data acquisition and processing.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid powder or oil samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. Process the spectrum to label the wavenumbers of significant absorption peaks.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for volatile and semi-volatile compounds.

Figure 4: Workflow for GC-MS data acquisition.

References

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Proprep. Available at: [Link]

-

IR Spectrum Of Cyclohexanone. Bartleby.com. Available at: [Link]

-

IR Spectrum Of Anisole. Bartleby.com. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) for Cyclohexanone. Available at: [Link]

-

C-13 NMR Spectrum of 4-tert-Butylcyclohexanone. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895) for Anisole. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). Cyclohexanone. U.S. Secretary of Commerce on behalf of the United States of America. Available at: [Link]

-

More About Electronics. (2019, July 24). Chemistry LibreTexts. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). Anisole. U.S. Secretary of Commerce on behalf of the United States of America. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895) for Anisole. Available at: [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Available at: [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Available at: [Link]

-

18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Available at: [Link]

Biological activity screening of 4-Phenoxycyclohexanone derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 4-Phenoxycyclohexanone Derivatives

Part 1: Foundational Rationale and Synthesis

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core represents a fascinating and promising scaffold in modern drug discovery. It belongs to the broader class of 4-arylcyclohexanones, which are considered "privileged structures".[1] This concept posits that certain molecular frameworks are capable of binding to multiple, diverse biological targets with high affinity, making them exceptionally fertile ground for the development of novel therapeutics. The unique three-dimensional arrangement of the phenoxy group relative to the cyclohexanone ring provides a versatile template for introducing a wide array of functional groups, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This structural versatility has led to the investigation of these derivatives for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

General Synthesis Strategy: Building the Core and Its Analogs

The creation of a diverse library of this compound derivatives for screening begins with a robust and flexible synthetic strategy. A common approach involves the initial synthesis of the core 4-substituted cyclohexanone, which can then be elaborated through various chemical reactions.

One efficient method to prepare the 4-substituted cyclohexanone core is through the catalytic hydrogenation of the corresponding 4-substituted phenol, followed by oxidation of the resulting cyclohexanol.[5] This method is advantageous due to its use of environmentally benign oxidants like oxygen-containing gas, making it suitable for large-scale production.[5] Once the core is obtained, derivatization is key. Reactions such as the Mannich reaction or Claisen-Schmidt (aldol) condensation are employed to introduce diverse substituents, often at the 2- and 6-positions of the cyclohexanone ring, creating bis-benzylidene derivatives that mimic the structure of curcumin and have shown significant biological potential.[4][6]

Caption: Generalized workflow for the synthesis of this compound derivatives.

Part 2: The In Vitro Screening Cascade: From Primary Hits to Mechanistic Insights

A structured, multi-stage screening cascade is essential for efficiently identifying and characterizing bioactive compounds. This process begins with broad, high-throughput primary screens to identify initial "hits," which are then subjected to more detailed secondary assays to elucidate their mechanism of action and confirm their activity.

Caption: A logical workflow for a typical biological activity screening cascade.

Primary Screening: Identifying Bioactive Candidates

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[7] Cyclohexanone derivatives have demonstrated notable potential in this area.[2][3][8]

Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination This method is a gold standard for quantifying the potency of an antimicrobial agent.[7][9]

-

Preparation: A two-fold serial dilution of each this compound derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10^5 CFU/mL.[7]

-

Controls: Include a positive control (a known antibiotic like Ampicillin or Ciprofloxacin), a negative control (vehicle solvent, typically DMSO), and a sterility control (uninoculated broth) on each plate.[2][9]

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

The 4-arylcyclohexanone scaffold is a promising starting point for the development of novel anticancer agents.[1][4] The initial step is to assess the general cytotoxicity of the derivatives against various cancer cell lines.

Protocol: MTT Assay for Cell Viability Assessment The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][10]

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11][12]

-

Compound Treatment: Cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).[12]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm).

-

Data Analysis: Absorbance values are converted to percentage of cell viability relative to vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting viability against log(concentration) and fitting the data to a dose-response curve.

| Derivative Example | Cell Line | IC50 (µM) |

| Compound A | A549 (Lung) | 13.1[10] |

| Compound B | A549 (Lung) | 24.1[10] |

| Compound A | HepG2 (Liver) | > 50 |

| Compound B | SH-SY5Y (Neuroblastoma) | 14.8[10] |

| Table 1: Example of IC50 data for hypothetical this compound derivatives against various cancer cell lines. |

Secondary Screening: Uncovering the Mechanism of Action

Compounds that demonstrate potent activity in primary screens ("hits") are advanced to secondary assays to understand how they exert their biological effect.

Many drugs function by inhibiting specific enzymes. For instance, anti-inflammatory drugs often target cyclooxygenase (COX) enzymes, while many anticancer drugs target protein kinases.[13][14] Screening hits against a panel of relevant enzymes can reveal their molecular target.

Protocol: Generic In Vitro Fluorometric COX Inhibition Assay This protocol is adapted from commercially available screening kits and is a common method for identifying COX inhibitors.[13][14]

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-1 or COX-2 enzyme.

-

Compound Incubation: In a 96-well plate, add the enzyme to wells containing either the test compound (this compound derivative), a known inhibitor (e.g., Celecoxib for COX-2), or vehicle control.[13] Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and a fluorometric probe. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of COX then reduces PGG2 to PGH2, oxidizing the probe and causing it to fluoresce.

-

Kinetic Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: The rate of reaction is determined from the slope of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined.

Part 3: In Silico Strategies to Accelerate Discovery

Computational methods are indispensable in modern drug discovery, providing a rapid and cost-effective way to prioritize compounds for synthesis and screening, and to understand their potential interactions with biological targets.[15]

Molecular Docking: Predicting Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the derivative) when bound to a receptor (the target protein) to form a stable complex.[15][16] This helps to rationalize observed biological activity and guide the design of more potent analogs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 3. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]

- 4. rjptonline.org [rjptonline.org]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. EP0860422A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone and their synthesis. - Google Patents [patents.google.com]

- 7. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 8. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, Insilico Analysis and Molecular Docking Study Of 4-Phenoxy-1h-Pyrazolo [ijaresm.com]

- 16. d-nb.info [d-nb.info]

4-Phenoxycyclohexanone: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of complex molecular architectures, 4-phenoxycyclohexanone presents a unique combination of reactive sites and structural rigidity. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core utility of this building block, moving beyond simple reaction schemes to explore the strategic and mechanistic considerations that drive its application in modern organic and medicinal chemistry.

The Strategic Value of this compound

This compound is more than a simple cyclic ketone. Its bifunctional nature, featuring a reactive ketone and a stable phenoxy ether, provides a powerful platform for synthetic diversification. The cyclohexyl ring offers a non-planar, three-dimensional scaffold that is highly sought after in drug design to escape "flatland" and improve pharmacological properties. The phenoxy group can act as a bulky substituent to direct stereochemistry or serve as a synthetic handle for further functionalization, while the ketone is a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

The true potential of this molecule is realized in its ability to serve as a precursor to a wide array of complex structures, particularly fused heterocyclic systems and stereochemically rich carbocycles, which are prevalent in many biologically active compounds and natural products.[1]

Synthesis and Characterization

A reliable and scalable synthesis of this compound is critical for its use as a building block. A common and efficient method involves the oxidation of the corresponding alcohol, 4-phenoxycyclohexanol. While various oxidizing agents can be employed, modern methods prioritize environmental compatibility and efficiency.[2] An oxygen-based oxidation system, for instance, offers a clean and high-yielding alternative to traditional heavy-metal oxidants.[2]

Key Spectroscopic Data for this compound

A summary of expected spectroscopic data is crucial for reaction monitoring and product verification.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy group, a multiplet for the methine proton at C4, and complex multiplets for the methylene protons of the cyclohexyl ring. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon (~208-210 ppm), signals for the aromatic carbons, and signals for the carbons of the cyclohexyl ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone, typically in the range of 1710-1725 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (C₁₂H₁₄O₂). |

Core Synthetic Transformations: A Mechanistic Approach

The utility of this compound is best illustrated through the key transformations it enables. The choice of reaction pathway is dictated by the desired target scaffold.

Gateway to Fused Heterocycles

Fused heterocyclic compounds are central to medicinal chemistry due to their diverse biological activities.[3] this compound is an excellent starting material for constructing these scaffolds through reactions that engage the ketone functionality.

A prime example is the synthesis of indole-based systems via the Fischer indole synthesis. The reaction of this compound with a substituted phenylhydrazine forms a key phenylhydrazone intermediate. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid or a Lewis acid), undergoes a[3][3]-sigmatropic rearrangement to forge the indole core.

Below is a diagram illustrating the synthetic logic for accessing diverse molecular scaffolds from this compound.

Caption: Synthetic pathways originating from this compound.

Stereocontrolled Functionalization

The cyclohexanone ring is a classic system for studying and applying stereocontrol. The ketone can be reduced to the corresponding alcohol, creating a new stereocenter. The choice of reducing agent dictates the stereochemical outcome (axial vs. equatorial attack), which is influenced by the steric bulk of the phenoxy group.

-

Kinetic Control: Small, unhindered hydrides (e.g., NaBH₄) typically favor axial attack, leading to the equatorial alcohol as the major product.

-

Thermodynamic Control: Bulky reducing agents (e.g., L-Selectride) favor equatorial attack, yielding the axial alcohol.

This stereochemical control is paramount when the resulting alcohol is used in subsequent steps, as its configuration will influence the overall three-dimensional shape of the final molecule, a critical factor in drug-receptor interactions.

Application in Drug Discovery and Medicinal Chemistry

The scaffolds derived from this compound are relevant to a range of therapeutic areas. Organic synthesis is a rate-limiting factor in drug discovery, and versatile building blocks like this are crucial for accelerating the process.[4]

-

Morpholine Derivatives: Reduction of the ketone followed by further chemical manipulation can lead to the synthesis of substituted morpholines. The morpholine ring is a privileged scaffold in medicinal chemistry, with applications as analgesics, anti-inflammatory agents, and hypolipidemic agents.[5] The phenoxy substituent provides a vector for exploring structure-activity relationships (SAR).[6]

-

Novel Heterocyclic Systems: The ability to construct complex, fused heterocyclic systems allows for the exploration of novel chemical space.[7][8] These systems are often investigated as kinase inhibitors, antiviral agents, or CNS-active compounds.[3] The cyclohexane portion ensures a high degree of sp³ character, which is often correlated with improved clinical success rates for drug candidates.

The workflow from a building block to a potential drug candidate is a multi-step process, illustrated below.

Caption: Drug discovery workflow utilizing a versatile building block.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following section provides detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of this compound via Oxidation

This protocol is adapted from general principles of oxidizing secondary alcohols to ketones using an environmentally benign oxidant system.[2]

Objective: To synthesize this compound from 4-phenoxycyclohexanol.

Materials:

-

4-Phenoxycyclohexanol

-

Dichloromethane (DCM)

-

Catalyst (e.g., TEMPO on a solid support)

-

Co-oxidant (e.g., Sodium hypochlorite solution, household bleach)

-

Potassium bromide (KBr)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxycyclohexanol (1 equivalent) in DCM.

-

Add the catalyst (e.g., 0.01 equivalents) and KBr (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the sodium hypochlorite solution (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to destroy excess oxidant.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of a Tetrahydrocarbazole Derivative

This protocol outlines a representative Fischer indole synthesis.

Objective: To synthesize a phenoxy-substituted tetrahydrocarbazole derivative.

Materials:

-

This compound

-

Phenylhydrazine hydrochloride

-

Ethanol

-

Concentrated sulfuric acid (or Polyphosphoric acid)

-

Sodium acetate

-

Deionized water

Procedure:

-

Hydrazone Formation:

-

To a solution of this compound (1 equivalent) in ethanol, add phenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and add cold water to precipitate the crude phenylhydrazone.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Cyclization:

-

Add the dried phenylhydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

-

Heat the mixture to 80-120 °C with vigorous stirring for 1-3 hours. The optimal temperature may require empirical determination.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a strong base (e.g., 10 M NaOH) until it is alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the target tetrahydrocarbazole.

-

References

- Synthesis method of 4-substituted cyclohexanone.

- One step synthesis of a fused four-ring heterocycle. RSC Publishing.

- CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS.

- One step synthesis of a fused four-ring heterocycle | Request PDF.

- Benzo-fused O-Heterocycle synthesis. Organic Chemistry Portal.

- Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole.

- A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block.

- Organic synthesis provides opportunities to transform drug discovery. PubMed.

- Cyclohexanone in Pharmaceuticals: A Key Intermedi

- The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Educ

- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.

Sources

- 1. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 3. airo.co.in [airo.co.in]

- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist’s Education - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One step synthesis of a fused four-ring heterocycle - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthetic Routes of 4-Phenoxycyclohexanone

Abstract

4-Phenoxycyclohexanone is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique structural motif, featuring a phenoxy group appended to a cyclohexanone ring, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic strategies for the preparation of this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. Each route is discussed in detail, including the underlying mechanistic principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of this compound

The this compound scaffold is a key structural element in a variety of biologically active molecules. The ether linkage to a cyclohexanone core provides a combination of lipophilicity and hydrogen bond accepting capability, which can be crucial for molecular recognition and binding to biological targets. A thorough understanding of the available synthetic routes to this intermediate is therefore essential for the efficient and scalable production of drug candidates and other high-value chemical entities. This guide will explore four principal synthetic approaches:

-

The Williamson Ether Synthesis: A classic and straightforward method for ether formation.

-

The Buchwald-Hartwig C-O Cross-Coupling: A modern, palladium-catalyzed approach offering high efficiency and broad substrate scope.

-

The Ullmann Condensation: A traditional copper-catalyzed method for the formation of aryl ethers.

-

A Two-Step Approach via Oxidation of 4-Phenoxycyclohexanol: A versatile route that separates the ether formation and ketone installation steps.

Strategic Overview of Synthetic Pathways

The selection of an optimal synthetic route to this compound is contingent upon several factors, including the availability of starting materials, desired scale of production, cost considerations, and the specific requirements for purity and yield. The following diagram provides a high-level overview of the synthetic strategies discussed in this guide.

Caption: Overview of synthetic strategies to this compound.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an S(_N)2 reaction between an alkoxide and a primary or secondary alkyl halide (or sulfonate).[1][2] For the synthesis of this compound, this involves the reaction of a phenoxide with a cyclohexanone derivative bearing a suitable leaving group at the 4-position.

Causality Behind Experimental Choices:

The choice of a strong base is critical to ensure complete deprotonation of the phenol to the more nucleophilic phenoxide. Sodium hydride is often preferred as it forms hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.[3] The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile are typically used to solvate the cation of the alkoxide without solvating the nucleophilic anion, thus accelerating the S(_N)2 reaction.[1] The leaving group on the cyclohexanone ring should be a good one, such as a halide (Br, I) or a sulfonate (e.g., tosylate), to facilitate the nucleophilic attack.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Materials:

-

Phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Bromocyclohexanone or 4-chlorocyclohexanone[4]

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenol (1.0 equivalent) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen ceases.

-

Add a solution of 4-halocyclohexanone (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig C-O Cross-Coupling: A Modern Alternative

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of aryl ethers.[5] This palladium-catalyzed cross-coupling reaction offers a milder alternative to the classical Ullmann condensation and often proceeds with higher yields and broader functional group tolerance.[6]

Causality Behind Experimental Choices:

The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig C-O coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, BrettPhos), are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[7] The choice of base is also critical, with weaker bases like carbonates or phosphates often being sufficient and more compatible with sensitive functional groups compared to the strong bases used in the Williamson synthesis. The solvent is typically an aprotic one, such as toluene or dioxane.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

Reaction Scheme:

Caption: Buchwald-Hartwig C-O coupling for this compound synthesis.

Materials:

-

Phenol

-

4-Bromocyclohexanone

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)[8]

-

Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

-

Anhydrous toluene or dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02-0.05 equivalents), the phosphine ligand (0.04-0.10 equivalents), and the base (2.0 equivalents).

-

Add phenol (1.2 equivalents) and 4-bromocyclohexanone (1.0 equivalent).

-

Add anhydrous toluene or dioxane to the tube.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[7]

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Ullmann Condensation: A Copper-Catalyzed Route

The Ullmann condensation is a classical method for the formation of diaryl ethers, and it can be adapted for the synthesis of aryl alkyl ethers.[9] The reaction typically involves the coupling of a phenoxide with an aryl or alkyl halide in the presence of a copper catalyst at elevated temperatures.[10]

Causality Behind Experimental Choices:

The Ullmann reaction traditionally requires stoichiometric amounts of copper powder or copper salts and harsh reaction conditions, often in high-boiling polar aprotic solvents like pyridine or DMF.[9] Modern modifications have introduced the use of catalytic amounts of copper(I) salts, often in the presence of a ligand such as a diamine or an amino acid, which can facilitate the reaction at lower temperatures.[11] The choice of base is typically a carbonate or a hydroxide to generate the phenoxide in situ.

Experimental Protocol: Ullmann Condensation

Reaction Scheme:

Caption: Ullmann condensation for this compound synthesis.

Materials:

-

Phenol

-

4-Bromocyclohexanone

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous pyridine or N,N-dimethylformamide (DMF)

-

Toluene

-

Aqueous ammonia solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add phenol (1.2 equivalents), 4-bromocyclohexanone (1.0 equivalent), copper(I) iodide (0.1-0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous pyridine or DMF as the solvent.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere.[12]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture to remove insoluble salts.

-

Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Two-Step Synthesis via Oxidation of 4-Phenoxycyclohexanol

An alternative and often highly effective strategy involves a two-step sequence: the initial formation of 4-phenoxycyclohexanol followed by its oxidation to the desired ketone. This approach can be advantageous as it allows for the optimization of each step independently.

Synthesis of 4-Phenoxycyclohexanol

There are two primary methods for the synthesis of the intermediate alcohol:

-

Ring-opening of Cyclohexene Oxide: The reaction of phenol with cyclohexene oxide, typically catalyzed by a Lewis acid, provides a direct route to 4-phenoxycyclohexanol.[4]

-

Mitsunobu Reaction: The Mitsunobu reaction between 1,4-cyclohexanediol and phenol offers a reliable method for the formation of the ether linkage with inversion of stereochemistry at the reacting center.[13]

Reaction Scheme:

Caption: Mitsunobu reaction for 4-phenoxycyclohexanol synthesis.

Materials:

-

1,4-Cyclohexanediol

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1,4-cyclohexanediol (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.[14]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically eluting with a gradient of hexanes and ethyl acetate, to separate the product from triphenylphosphine oxide and other byproducts.[13]

Oxidation of 4-Phenoxycyclohexanol to this compound

The oxidation of the secondary alcohol, 4-phenoxycyclohexanol, to the corresponding ketone can be achieved using a variety of mild oxidizing agents.

Causality Behind Experimental Choices:

Reagents such as pyridinium chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are often preferred for this transformation due to their high selectivity for the oxidation of secondary alcohols to ketones without over-oxidation or side reactions.[15] DMP is particularly advantageous as it is a non-chromium-based reagent and the reaction can be performed under neutral conditions at room temperature.[16]

Reaction Scheme:

Caption: Dess-Martin oxidation of 4-phenoxycyclohexanol.

Materials:

-

4-Phenoxycyclohexanol

-

Dess-Martin periodinane (DMP)[17]

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-phenoxycyclohexanol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.[18]

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude product, which can be further purified by flash chromatography if necessary.

Comparative Analysis of Synthetic Routes

The choice of the most suitable synthetic route for this compound depends on various factors. The following table provides a comparative summary of the discussed methods.

| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Williamson Ether Synthesis | Phenol, NaH, 4-halocyclohexanone | 50-95%[1] | Simple procedure, readily available reagents. | Requires a strong base, may not be suitable for sensitive substrates. |

| Buchwald-Hartwig C-O Coupling | Phenol, 4-halocyclohexanone, Pd catalyst, ligand, base | 70-95% | High yields, broad functional group tolerance, milder conditions. | Cost of palladium catalyst and ligands, requires inert atmosphere. |

| Ullmann Condensation | Phenol, 4-halocyclohexanone, Cu catalyst, base | 40-80% | Uses a less expensive metal catalyst than palladium. | Harsh reaction conditions (high temperatures), often requires stoichiometric copper. |

| Two-Step Synthesis (Oxidation) | 1. Phenol, cyclohexene oxide or 1,4-cyclohexanediol2. Oxidizing agent (e.g., DMP) | 60-85% (overall) | Modular approach, allows for optimization of each step. | Longer synthetic sequence, requires an additional oxidation step. |

Conclusion

This technical guide has provided a comprehensive overview of the key synthetic routes to this compound. For laboratory-scale synthesis where simplicity and cost are primary concerns, the Williamson ether synthesis remains a viable option. For more complex substrates or when higher yields and milder conditions are required, the Buchwald-Hartwig C-O cross-coupling represents the state-of-the-art. The two-step approach involving the oxidation of 4-phenoxycyclohexanol offers a flexible and reliable alternative, particularly when the precursor alcohol is readily accessible. The choice of the optimal synthetic strategy will ultimately be guided by the specific needs of the researcher or process chemist, taking into account factors such as scale, cost, and the chemical nature of the starting materials.

References

-

Organic Syntheses, Coll. Vol. 9, p.477 (1998); Vol. 71, p.15 (1993).

-

Wikipedia. (2023). Ullmann condensation.

-

Organic Synthesis. Buchwald-Hartwig Coupling.

-

Chemistry Steps. Dess-Martin Periodinane (DMP) oxidation.

-

Organic Synthesis. Mitsunobu Reaction.

-

Organic Chemistry Portal. Dess-Martin Oxidation.

-

YouTube. Dess-Martin-Periodinane oxidation. (2023).

-

Afzal, H., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(9), 2696.

-

Common Organic Chemistry. Dess-Martin Periodinane (DMP).

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.

-

BYJU'S. Ullmann Reaction.

-

Sigma-Aldrich. Application Note – Mitsunobu.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

-

Organic Chemistry Portal. Ullmann Reaction.

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

-

Organic Syntheses, Coll. Vol. 9, p.549 (1998); Vol. 71, p.177 (1993).

-

Wikipedia. (2023). Buchwald–Hartwig amination.

-

Wikipedia. (2023). Williamson ether synthesis.

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

-

Organic Chemistry Portal. Mitsunobu Reaction.

-

Slideshare. Ullmann reaction.

-

BenchChem. Application Note: Synthesis of 4-Chlorocyclohexanone from 4-Chlorocyclohexanol via Oxidation.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

-

ResearchGate. (2000). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes.

-

YouTube. (2023). Williamson Ether Synthesis.

-

YouTube. (2018). Williamson Ether Synthesis.

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.

-

BenchChem. Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Methyl-1-indanone Analogs.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 12. Ullmann reaction | PPTX [slideshare.net]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Dess-Martin Oxidation [organic-chemistry.org]

- 16. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Exploratory Reactions of 4-Phenoxycyclohexanone

Authored by: Gemini, Senior Application Scientist

Abstract

4-Phenoxycyclohexanone is a versatile bifunctional molecule featuring a ketone carbonyl group and a phenoxy ether linkage. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and pharmaceuticals. This guide provides a detailed exploration of the reactivity of this compound with common classes of reagents, offering both theoretical mechanistic insights and practical, field-tested protocols. We will delve into reduction, nucleophilic addition, and olefination reactions, providing researchers, scientists, and drug development professionals with a robust framework for designing synthetic pathways originating from this key intermediate.

Core Characteristics of this compound

Before exploring its reactivity, it is essential to understand the foundational properties of the starting material. This compound is a white to off-white solid at room temperature. Its synthesis is most commonly achieved through the oxidation of 4-phenoxycyclohexanol or via catalytic hydrogenation of 4-phenoxyphenol derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161194-41-8 | [2] |

| Molecular Formula | C₁₂H₁₄O₂ | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| Melting Point | 65-68 °C | [2] |

| Boiling Point | 135-140 °C (0.5 mmHg) | [2] |

| Appearance | White to off-white crystalline powder | [2] |

The molecule's reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is the primary site for nucleophilic attack. The phenoxy group is generally stable under the conditions described herein, although its electronic influence and steric bulk can affect reaction kinetics and stereochemical outcomes.

Reaction Pathways: A Summary

The following diagram illustrates the primary reaction pathways discussed in this guide, showcasing the transformation of the ketone into an alcohol, a tertiary alcohol, or an alkene.

Caption: Key reaction pathways for this compound.

Reduction to 4-Phenoxycyclohexanol

The reduction of the ketone functionality to a secondary alcohol is one of the most fundamental transformations. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose in a laboratory setting due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[3]

3.1. Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is subsequently protonated by the solvent (typically methanol or ethanol) to yield the final alcohol product.[4] Because the cyclohexanone ring is conformationally mobile and the carbonyl group is planar, the hydride can attack from either the axial or equatorial face, leading to a mixture of cis and trans diastereomers of 4-phenoxycyclohexanol. The axial attack is often favored by small nucleophiles like hydride, leading to the equatorial alcohol as the major product.[5]

Caption: Mechanism of Sodium Borohydride reduction.

3.2. Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side products.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The slight excess ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases. This step neutralizes excess NaBH₄ and protonates the alkoxide.

-

Workup: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-phenoxycyclohexanol.

Nucleophilic Addition with Grignard Reagents

To form a new carbon-carbon bond and generate a tertiary alcohol, organometallic reagents such as Grignard reagents are employed.[6] This reaction is a cornerstone of synthetic chemistry, allowing for the construction of more complex carbon skeletons.[7]

4.1. Mechanistic Rationale

A Grignard reagent (R-MgX) acts as a potent carbon-based nucleophile.[6] The carbanionic character of the R-group facilitates its attack on the electrophilic carbonyl carbon of this compound. This forms a magnesium alkoxide intermediate. A subsequent acidic workup is required to protonate the alkoxide, yielding the tertiary alcohol.[8] The entire procedure must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[7]

Caption: Mechanism of Grignard reaction with a ketone.

4.2. Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Reaction Setup: Flame-dry a two-neck round-bottom flask under vacuum and backfill with an inert atmosphere. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add phenylmagnesium bromide (PhMgBr, 1.2 eq, commercially available solution in THF/ether) dropwise via a syringe over 30 minutes. A slight excess ensures the reaction goes to completion.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the consumption of the starting material.

-

Quenching: Cool the flask back to 0 °C and quench the reaction by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acid and minimizes potential side reactions.

-

Workup: Add deionized water and diethyl ether. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude oil or solid by flash chromatography or recrystallization to obtain 1-phenyl-4-phenoxycyclohexan-1-ol.

Wittig Olefination

The Wittig reaction is a powerful and widely used method for converting ketones into alkenes.[9][10] This reaction involves a phosphonium ylide, also known as a Wittig reagent, and provides a reliable route to exocyclic methylene compounds from cyclic ketones.

5.1. Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon. This forms a zwitterionic intermediate called a betaine, which rapidly collapses to form a four-membered ring intermediate, the oxaphosphetane.[9] The thermodynamic driving force of the reaction is the decomposition of the oxaphosphetane into the final alkene and the highly stable triphenylphosphine oxide.[9] The stereochemistry of the resulting alkene can be influenced by the stability of the ylide used.[11]

Caption: Simplified mechanism of the Wittig Reaction.

5.2. Experimental Protocol: Methyleneation with Methylenetriphenylphosphorane

This protocol is a two-step, one-pot procedure involving the in situ generation of the Wittig reagent.

-

Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the slurry to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq), dropwise. The appearance of a characteristic deep yellow or orange color indicates the formation of the ylide. Stir for 30 minutes at 0 °C.

-

Ketone Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and then stir for 12-18 hours. The reaction progress can be monitored by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble in ether/hexane mixtures, which can aid in its removal.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product must be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide.

Conclusion and Future Outlook

This compound demonstrates predictable and versatile reactivity centered around its ketone functionality. The protocols detailed in this guide for reduction, Grignard addition, and Wittig olefination provide reliable and scalable methods for producing key downstream intermediates: 4-phenoxycyclohexanol, 1-substituted-4-phenoxycyclohexan-1-ols, and alkylidene-4-phenoxycyclohexanes. These products serve as valuable building blocks for the synthesis of liquid crystals, bioactive molecules, and specialized polymers. Further exploration could involve asymmetric reductions to control stereochemistry or the use of more complex Wittig reagents to introduce diverse functionalities, expanding the synthetic utility of this valuable starting material.

References

- Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. Washington, DC: American Chemical Society.

-

Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Available at: [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. In Organic Chemistry II. Available at: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]

- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (f) PhMgBr and then mild H₃O⁺. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

-

YouTube. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. Available at: [Link]

-

VU Research Portal. (2022). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Available at: [Link]

Sources

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 2. This compound | 161194-41-8 [chemicalbook.com]

- 3. sinaemo.cloud001.yogh.com.br [sinaemo.cloud001.yogh.com.br]

- 4. youtube.com [youtube.com]

- 5. research.vu.nl [research.vu.nl]

- 6. leah4sci.com [leah4sci.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]